Oxyopinin 2b
Description
Properties
bioactivity |
Gram+ & Gram-, Mammalian cells, |
|---|---|
sequence |
GKFSGFAKILKSIAKFFKGVGKVRKGFKEASDLDKNQ |
Origin of Product |
United States |
Discovery and Biological Origin
Amino Acid Sequence and Structural Features
The primary structure of Oxyopinin 2b consists of a sequence of 37 amino acids: GKFSGFAKILKSIAKFFKGVGKVRKQFKEASDLDKNQ. cpu-bioinfor.org Circular dichroism studies have revealed that this compound, along with other oxyopinins, adopts a predominantly alpha-helical secondary structure. nih.govresearchgate.net This alpha-helical conformation is crucial for its amphipathic nature, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, facilitating its interaction with cell membranes.
Molecular Weight and Other Physicochemical Data
| Property | Value |
| Molecular Formula | C192H310N52O50 |
| Molecular Mass | 4146.89 Da |
| Isoelectric Point (pI) | 10.3 |
| Net Charge | +7 |
| Amino Acid Composition | |
| Basic Residues | 10 |
| Acidic Residues | 3 |
| Hydrophobic Residues | 14 |
| Polar Residues | 8 |
| Absent Amino Acids | C, H, M, P, T, W, Y |
| Data sourced from DRAMP Database. cpu-bioinfor.org |
Biological Activities of this compound
This compound exhibits a range of biological activities, primarily stemming from its ability to disrupt cell membranes.
Antimicrobial Effects
This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. uniprot.orgcpu-bioinfor.org Specifically, it is effective against Bacillus subtilis, Staphylococcus aureus (Gram-positive), and Escherichia coli (Gram-negative). uniprot.orgcpu-bioinfor.org This broad-spectrum activity is a hallmark of many antimicrobial peptides found in nature.
Insecticidal Properties
A key biological role of this compound in spider venom is its insecticidal activity. nih.gov It has been shown to be effective against ovarian cells of the fall armyworm, Spodoptera frugiperda. uniprot.orgcpu-bioinfor.org Furthermore, research has revealed a synergistic effect where oxyopinins enhance the insecticidal activity of neurotoxic peptides also present in the spider venom, suggesting a cooperative strategy for prey incapacitation. nih.govresearchgate.net
Cytolytic and Hemolytic Activity
This compound possesses cytolytic properties, meaning it can lyse various types of cells. nih.gov This includes hemolytic activity, the lysis of red blood cells. It has been shown to cause hemolysis in sheep, pig, and guinea pig red blood cells. uniprot.orgtcdb.org At a concentration of 50 µM, it exhibits approximately 10% hemolytic activity against sheep red blood cells. cpu-bioinfor.orgcpu-bioinfor.org Additionally, studies have explored its cytotoxic effects on cancer cells, showing that it can be selectively toxic to certain cancer cell lines, such as lung cancer cells, particularly those with a hyperpolarized membrane potential. plos.orgnih.gov
Mechanism of Action
The biological effects of this compound are directly linked to its interaction with and disruption of cellular membranes.
Interaction with and Disruption of Cell Membranes
The primary mechanism of action for this compound involves the disruption of biological membranes. researchgate.netuniprot.org Its amphipathic, alpha-helical structure allows it to insert into the lipid bilayer of cell membranes. nih.gov It shows a particular affinity for membranes rich in phosphatidylcholine. nih.govresearchgate.nettcdb.org
Pore Formation and Ion Channel Disruption
Electrophysiological studies on insect cells have shown that oxyopinins, including 2b, cause a significant reduction in cell membrane resistance. nih.govresearchgate.net This is achieved by the formation of non-selective ion channels, which disrupts the normal ion gradients across the membrane and leads to cell death. nih.govresearchgate.net This pore-forming mechanism is a common strategy employed by many cytolytic peptides. researchgate.net
Biosynthesis and Precursor
The production of this compound within the spider's venom gland involves a precursor protein that undergoes processing.
Identification of Precursor Protein
While the specific precursor for this compound has not been definitively detailed in the provided search results, the study of related peptides like latarcins and Oxyopinin-4a indicates that these linear peptides are synthesized as part of larger precursor proteins. nih.gov These precursors typically contain a signal peptide, which directs them into the secretory pathway, and one or more propeptide regions that are cleaved off to yield the mature, active peptide. nih.gov Transcriptome analysis of spider venom glands is a key technique used to identify these precursor sequences. nih.govresearchgate.netresearchgate.net For instance, a transcript from Oxyopes forcipiformis showed significant similarity to M-oxotoxin-Ot2b, the UniProt designation for this compound, suggesting a similar biosynthetic origin. mdpi.com
Molecular Architecture and Conformational Dynamics
Primary Amino Acid Sequence Analysis of Oxyopinin 2b and its Isoforms
This compound is a 37-amino acid peptide. nih.govresearchgate.net Its primary sequence is characterized by a significant proportion of hydrophobic and cationic residues, which is typical for amphipathic, membrane-active peptides.
This compound Sequence: GKFSGFAKILKSIAKFFKGVGKVRKQFKQASDLDKNQ unal.edu.co
The calculated molecular weight of this compound is 4146.9 Da, which is consistent with measurements obtained through mass spectrometry. wikipedia.orgresearchgate.netingentaconnect.com
This compound belongs to a group of highly similar isoforms, including Oxyopinin 2a, 2c, and 2d. nih.govwikipedia.org These isoforms share a high degree of sequence identity, with at least 27 of the 37 amino acid residues being conserved among them. nih.govwikipedia.orgresearchgate.net This conservation suggests a common ancestral gene and a functionally important structural motif. A segment of the Oxyopinin 2 isoforms also shows sequence similarity to ponericinL2, an insecticidal peptide from ants. nih.govresearchgate.net
Table 1: Oxyopinin 2 Isoforms and their Molecular Masses
| Peptide | Molecular Mass (Da) | Number of Amino Acids |
|---|---|---|
| Oxyopinin 2a | 4127.1 | 37 |
| This compound | 4146.9 | 37 |
| Oxyopinin 2c | 4064.7 | 37 |
| Oxyopinin 2d | 4156.8 | 37 |
Data sourced from Corzo et al. (2002) and Wikipedia. wikipedia.orgresearchgate.net
Secondary Structural Elucidation via Spectroscopic Techniques
Circular dichroism (CD) spectroscopy is a key technique for investigating the secondary structure of peptides in different environments. uconn.edulibretexts.org For this compound and its related isoforms, CD analysis has revealed that they adopt a predominantly α-helical conformation. nih.govresearchgate.netresearchgate.net This helical structure is crucial for their biological activity, as it facilitates the amphipathic arrangement necessary for membrane interaction.
Studies have shown that in a membrane-mimicking environment, such as a solution containing trifluoroethanol (TFE), the α-helical content of oxyopinins increases significantly. researchgate.netnih.gov This indicates that the peptide is largely unstructured in aqueous solution but folds into its active helical conformation upon encountering a hydrophobic environment, such as a cell membrane.
While specific advanced spectroscopic studies focusing solely on this compound are not extensively detailed in the available literature, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy are commonly employed to gain deeper insights into the conformational dynamics of similar peptides. rsc.org For instance, NMR can provide residue-specific information about the peptide's structure and its orientation within a lipid bilayer. Advanced techniques like surface-enhanced Raman scattering (SERS) spectroscopy could be applied to study the conformational rearrangements of this compound upon interaction with surfaces, which could mimic its binding to a cell membrane. spectroscopyonline.com
Circular Dichroism Spectroscopy for α-Helical Content Assessment
Computational Modeling of Three-Dimensional Structures and Conformational States
Computational modeling techniques, such as homology modeling and molecular dynamics (MD) simulations, are powerful tools for predicting the three-dimensional structure and conformational dynamics of peptides like this compound. uq.edu.aunih.gov Given the high sequence similarity to other peptides with known structures, homology modeling can provide a reliable initial model of this compound. This model would likely feature a prominent α-helix, consistent with the CD spectroscopy data.
MD simulations can then be used to refine this model and explore its conformational flexibility in different environments, such as in water or embedded in a lipid bilayer. nih.gov These simulations can reveal how the peptide interacts with membrane lipids at an atomic level, providing insights into the mechanism of pore formation or membrane disruption. For example, modeling could illustrate the orientation of the amphipathic helix within the membrane, with the hydrophobic residues partitioning into the lipid core and the cationic residues interacting with the phospholipid headgroups. The AlphaFold 2 program has been used to predict the three-dimensional helical structure of similar peptides. nih.gov
Molecular Mechanisms of Action
Membrane-Active Mechanisms
The principal mode of action for Oxyopinin 2b involves direct physical interaction with and disruption of the lipid bilayer that forms the cell membrane. researchgate.netresearchgate.net As a member of the oxyopinin family, which are among the largest linear cationic amphipathic peptides identified in spider venom, its structure is well-suited for membrane interaction. nih.gov Circular dichroism studies have revealed that oxyopinins, including 2b, adopt an α-helical secondary structure, a common feature for many membrane-active peptides. nih.gov This amphipathic nature, with distinct hydrophobic and hydrophilic faces, facilitates its insertion into and perturbation of the membrane environment. nih.govmdpi.com
Interaction with Lipid Bilayers and Artificial Vesicles
This compound and its close analogues demonstrate significant disruptive activity against both biological membranes and artificial lipid vesicles. nih.gov Studies using high-sensitivity titration calorimetry and solid-state NMR have provided quantitative insights into these interactions. The binding of oxyopinins to artificial vesicles is an exothermic process, indicating a spontaneous and energetically favorable interaction. nih.gov
Research on a closely related peptide, Oxyopinin 2 (Oxki2), revealed specific binding enthalpies when interacting with small unilamellar vesicles (SUVs) composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC). nih.gov These experiments help quantify the affinity of the peptide for a simple model membrane.
Table 1: Thermodynamic Parameters of Oxyopinin 2 (Oxki2) Interaction with POPC Vesicles
| Parameter | Value |
|---|---|
| Binding Enthalpy (ΔH) | -15.0 kcal/mol |
| Peptide Partition Coefficient (Kₚ) | 3.9 x 10³ M⁻¹ |
Data sourced from a study on Oxyopinin 2 (Oxki2), a close analogue of this compound. nih.gov
Furthermore, investigations using ³¹P solid-state NMR on membranes made of 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (B3044029) (DEPE) showed that oxyopinins induce a positive curvature in the lipid bilayers. nih.gov The induction of positive curvature was observed to be stronger for Oxki2 compared to another variant, Oxki1. nih.gov This ability to alter membrane curvature is a key step in the process of membrane disruption and pore formation. nih.gov
Influence of Membrane Composition on Peptide-Lipid Interactions
The interaction of this compound with lipid bilayers is highly dependent on the specific lipid composition of the target membrane. nih.govnih.gov This selectivity is crucial for the peptide's biological activity. Studies have shown that oxyopinins have a particular affinity for vesicles rich in phosphatidylcholine (PC). nih.gov
The presence of different lipid types can either facilitate or inhibit the peptide's disruptive activity. For instance, ³¹P NMR studies showed that while Oxyopinin 2 (Oxki2) caused the micellization of phosphatidylcholine (PC) membranes at low peptide concentrations, the presence of unsaturated PC membranes or acidic phospholipids, such as phosphatidylglycerol (PG), prevented this effect. nih.gov This suggests that while the peptide can be highly disruptive, certain lipid environments can modulate its action, possibly by stabilizing a different form of peptide-lipid complex. nih.gov The electrostatic attraction between the cationic peptide and negatively charged lipid headgroups (like PG) is a significant driving force for the initial binding, a common feature for many antimicrobial peptides. acs.orgmdpi.com
Ion Channel Modulatory Activities in Model Systems
Beyond its direct membrane-disrupting capabilities, this compound also exhibits ion channel modulatory activity. nih.govresearchgate.net Electrophysiological recordings performed on insect (Spodoptera frugiperda, Sf9) cells demonstrated that oxyopinins cause a drastic reduction in cell membrane resistance by opening non-selective ion channels. nih.govnih.gov This activity contributes significantly to its insecticidal properties by causing an uncontrolled flux of ions across the membrane, leading to depolarization and cell death. nih.gov
Furthermore, studies using lentiviral vectors to express this compound in model cell lines have revealed a selective cytotoxicity linked to ion channel expression. researchgate.net The peptide was found to be cytotoxic to cells that were hyperpolarized due to the expression of inward-rectifier K⁺ channels (Kir2.1). researchgate.net This suggests that the peptide's efficacy can be enhanced in cells with specific ion channel profiles that maintain a hyperpolarized resting membrane potential. researchgate.net This activity highlights a more nuanced mechanism than simple membrane lysis, indicating an interaction with or dependence on the physiological state of the cell as determined by its ion channel activity. researchgate.netmdpi.com
Electrophysiological Characterization of Non-Selective Ion Channel Activation
Research has demonstrated that this compound and related peptides in its family act as pore-forming agents that non-selectively increase membrane permeability to ions. researchgate.net Electrophysiological recordings conducted on insect ovarian cells from Spodoptera frugiperda (Sf9) revealed that oxyopinins induce a significant reduction in the cell membrane's resistance. researchgate.net This bioelectrical change is attributed to the formation or opening of non-selective ion channels, which disrupts the natural ionic gradient across the membrane and leads to cell death. researchgate.netnih.gov This membrane-disrupting activity is a key feature of its broader cytolytic and antimicrobial properties. researchgate.net
Modulation of Specific Ion Channels in in vitro Cellular Models
While capable of non-selective pore formation, the cytotoxic activity of this compound shows a marked dependency on the presence of specific types of ion channels and the electrical state of the cell membrane.
This compound exhibits selective cytotoxicity towards cells that express certain potassium (K+) channels. researchgate.netresearchgate.netmdpi.com Studies using various human cell lines have shown that the peptide is particularly effective against cells expressing the inwardly rectifying potassium channel, Kir2.1. researchgate.netresearchgate.netresearchgate.net In experimental models, the cytotoxicity of this compound towards Kir2.1-expressing 293T cells was significantly diminished in the presence of barium chloride (BaCl₂), a known blocker of Kir channels. researchgate.netnih.gov This finding indicates that the peptide's lytic activity is at least partially dependent on a functional K+ current. researchgate.net The interaction is thought to be facilitated by the electrostatic attraction between the positively charged peptide and the negatively charged residues within the pore of the K+ channel, especially in hyperpolarized cells. researchgate.netplos.org
A strong correlation exists between the resting membrane potential of a cell and its susceptibility to this compound. researchgate.netethz.ch Research has demonstrated that cells with a hyperpolarized membrane potential are significantly more vulnerable to the peptide's cytotoxic effects. researchgate.netmdpi.comethz.ch For instance, lung cancer cell lines (LX22 and BEN), which are endogenously hyperpolarized, were susceptible to this compound, whereas glioblastoma cell lines (U87 and T98G) with depolarized membrane potentials were not. researchgate.netmdpi.comethz.ch
A quantitative analysis established a significant correlation between the cell viability after exposure to this compound and the resting membrane potential, with a correlation coefficient (R) of 0.944. researchgate.net This dependency suggests that the hyperpolarized state of the membrane enhances the electrostatic attraction and subsequent incorporation or pore-forming activity of the cationic peptide. researchgate.net
Table 1: Cytotoxicity of this compound in Relation to K+ Channel Expression and Membrane Potential
| Cell Line | Expressed K+ Channel | Resting Membrane Potential (mV) | Susceptibility to this compound | Reference |
|---|---|---|---|---|
| 293T-Kir2.1 | Kir2.1 (stably expressed) | Most Hyperpolarized | High | researchgate.net |
| LX22 (Lung Cancer) | Endogenous K+ current | Hyperpolarized | High | researchgate.netethz.ch |
| BEN (Lung Carcinoma) | Endogenous K+ current | Hyperpolarized | High | researchgate.netethz.ch |
| U87 (Glioblastoma) | Not specified | Depolarized | Ineffective | researchgate.netethz.ch |
| T98G (Glioblastoma) | Not specified | Depolarized | Ineffective | researchgate.netethz.ch |
Selective Interactions with Potassium Channels (e.g., Kir2.1)
Intracellular Signaling Pathway Perturbations in Research Cell Lines
The primary mechanism of action for this compound described in the scientific literature is direct membrane disruption, leading to cytolysis. researchgate.netnih.gov Its mode of action is characterized as a membrane-damaging mechanism that alters the architecture and function of the biological barrier, ultimately causing cell death. nih.gov While the massive, uncontrolled ion flux resulting from pore formation inevitably disrupts intracellular ionic homeostasis and would likely trigger secondary signaling events such as apoptosis, there is no direct evidence to suggest that this compound itself specifically targets or modulates classical intracellular signaling pathways as a primary mode of action. For example, while other venom peptides have been shown to modulate intracellular Ca2+ signaling, this has not been specifically reported for this compound. pnas.org The cell death observed is a direct consequence of the loss of membrane integrity. nih.gov
Biological Activities in Research Models
Antimicrobial Efficacy in Laboratory Microorganism Cultures
Oxyopinin 2b has demonstrated a range of antimicrobial activities against various microorganisms in laboratory settings. These activities are primarily attributed to its ability to disrupt biological membranes. nih.govuniprot.org The peptide's amphipathic and cationic nature allows it to interact with and permeabilize the cell membranes of susceptible organisms. nih.govacs.org
Bactericidal and Bacteriostatic Properties against Gram-Positive Organisms
Research has shown that this compound exhibits activity against Gram-positive bacteria. uniprot.orguniprot.org It has been reported to be effective against Bacillus subtilis and Staphylococcus aureus. uniprot.orguniprot.org The mechanism of action involves the disruption of the bacterial cell membrane, which is rich in negatively charged components that attract the cationic peptide. nih.govmdpi.com This interaction leads to membrane permeabilization and subsequent cell death.
| Gram-Positive Organism | Activity | Reference |
| Bacillus subtilis | Antimicrobial activity | uniprot.orguniprot.org |
| Staphylococcus aureus | Antimicrobial activity | uniprot.orguniprot.org |
Bactericidal and Bacteriostatic Properties against Gram-Negative Organisms
This compound has also demonstrated antimicrobial activity against Gram-negative bacteria, specifically Escherichia coli. uniprot.orguniprot.org The outer membrane of Gram-negative bacteria typically presents a barrier to many antimicrobial agents. However, this compound's ability to disrupt biological membranes allows it to overcome this defense. nih.govmdpi.com
| Gram-Negative Organism | Activity | Reference |
| Escherichia coli | Antimicrobial activity | uniprot.orguniprot.org |
Antifungal Activities in Model Fungal Systems
While the primary focus of many studies has been on the antibacterial properties of Oxyopinins, some research indicates broader antimicrobial effects, which can include antifungal activity. researchgate.net The membrane-disrupting mechanism of action is, in principle, also effective against the cellular membranes of fungi. researchgate.net However, specific data on the antifungal spectrum and efficacy of this compound are less detailed compared to its antibacterial properties.
Insecticidal Activity in Arthropod Models
A significant area of research into this compound concerns its role in the envenomation of prey by its host spider. The peptide exhibits direct insecticidal effects and, perhaps more importantly, works in concert with other venom components to subdue insects. nih.gov
Direct Insecticidal Effects
This compound has been shown to have direct insecticidal activity. nih.govuniprot.org Electrophysiological studies on insect cells, such as Sf9 cells from the fall armyworm (Spodoptera frugiperda), have revealed that oxyopinins cause a significant reduction in cell membrane resistance by forming non-selective ion channels. nih.gov This disruption of cellular integrity is a key mechanism of its insecticidal action.
| Arthropod Model | Effect | Reference |
| Spodoptera frugiperda ovarian cells (Sf9) | Opening of non-selective ion channels | nih.govuniprot.org |
Synergistic Interactions with Spider Neurotoxins in Prey Envenomation Models
| Interacting Toxin | Effect | Model System | Reference |
| Oxytoxin 1 | Potentiation of lethality | Insect larvae | nih.govbiologists.com |
Cytolytic Properties in Non-Erythrocytic Research Cell Lines
This compound, an amphipathic peptide isolated from the venom of the wolf spider Oxyopes kitabensis, has demonstrated significant cytolytic activities in various non-erythrocytic research cell lines. nih.gov Its mechanism primarily involves disrupting cell membranes by forming non-selective ion channels, which leads to a drastic reduction in cell membrane resistance. nih.gov
General Cytotoxicity Studies in Immortalized Cell Lines
Research has shown that this compound exhibits cytotoxic effects in a concentration-dependent manner against several immortalized cell lines. nih.gov Studies have focused on its potential against cancer cells, revealing a selective pattern of activity. For instance, this compound was found to be cytotoxic to the human lung cancer cell lines LX22 and BEN. plos.orgresearchgate.net In contrast, it showed no significant cytotoxic effect on the glioblastoma cell lines U87 and T98G. plos.orgresearchgate.net
The cytotoxic action was also evaluated on human embryonic kidney (293T) cells, a non-cancerous immortalized cell line. nih.gov These cells were used as a model system to understand the underlying mechanism of cytotoxicity, particularly by engineering them to express specific ion channels. nih.govplos.org In insect cell lines, such as Sf9 cells derived from the fall armyworm Spodoptera frugiperda, oxyopinins have been shown to drastically reduce cell membrane resistance by opening non-selective ion channels. nih.govcpu-bioinfor.org
The table below summarizes the cytotoxic activity of this compound against various cancer cell lines.
| Cell Line | Cell Type | Resting Membrane Potential (mV) | Cytotoxicity Observed |
|---|---|---|---|
| LX22 | Lung Cancer | -60.1 | Yes |
| BEN | Lung Carcinoma | -50.6 | Yes |
| U87 | Glioblastoma | -28.8 | No |
| T98G | Glioblastoma | -21.8 | No |
Selective Cellular Interactions in Hyperpolarized Cellular Systems
A key characteristic of this compound's biological activity is its selective cytotoxicity towards hyperpolarized cells. nih.govplos.org This selectivity is linked to the upregulation of certain potassium (K+) channels in the membranes of specific cells, including some types of cancer cells. nih.govresearchgate.net The increased expression and activity of these K+ channels lead to a greater efflux of K+ ions from the cell, resulting in a more negative, or hyperpolarized, resting membrane potential. nih.govplos.org
The pore-forming peptide is believed to be selectively incorporated into these hyperpolarized cells. plos.org The cytotoxicity of this compound is dependent on the K+ channel current. This was confirmed in studies where the addition of a K+ channel blocker, barium chloride (BaCl₂), significantly inhibited the peptide's cytotoxic effects on Kir2.1-expressing 293T cells and on the LX22 and BEN cancer cell lines. nih.govresearchgate.netplos.org This demonstrates that the peptide's ability to kill the cell is directly linked to the ion flow through these channels, which maintains the hyperpolarized state. plos.orgresearchgate.net
Membrane Potential-Dependent Cell Viability Modulation
Research has firmly established a direct correlation between a cell's resting membrane potential and its susceptibility to this compound. nih.govplos.org The viability of cells exposed to the peptide is inversely proportional to the degree of their membrane hyperpolarization; the more hyperpolarized the cell, the more vulnerable it is to the peptide's lytic action. plos.orgplos.org
This was demonstrated in a study using 293T cells engineered to stably express different K+ channels, which resulted in distinct resting membrane potentials. plos.org The cells expressing the Kir2.1 channel had the most hyperpolarized membrane potential and were the most vulnerable to this compound. plos.orgplos.org Conversely, cells expressing the HERG-1 channel had a membrane potential similar to control cells and were the least vulnerable. plos.org A significant correlation was found between the resting membrane potentials and the cell viability measured after treatment with 10 μM of this compound. nih.govplos.org
The table below illustrates the relationship between the type of K+ channel expressed, the resulting membrane potential, and the cell viability after exposure to this compound.
| Cell Line (293T expressing) | Resting Membrane Potential (mV) | Cell Viability (%) at 10 µM Oxyopinin-2b |
|---|---|---|
| Kir2.1 | -76.3 | ~20% |
| TREK-1 | -52.9 | ~60% |
| HERG-1 | -31.9 | ~95% |
| GFP (Control) | -28.9 | ~100% |
The concentration-dependent cytotoxicity of this compound on hyperpolarized cells (293T expressing Kir2.1) and the inhibitory effect of the K+ channel blocker Ba²⁺ are detailed in the following table.
| This compound Concentration (µM) | Cell Viability (%) | Cell Viability (%) with 0.3 mM BaCl₂ |
|---|---|---|
| 0 | 100 | 100 |
| 3 | ~70 | ~95 |
| 10 | ~20 | ~80 |
| 30 | ~10 | ~75 |
Structure Activity Relationship Sar Studies
Identification of Key Amino Acid Residues for Biological Activities
The biological function of Oxyopinin 2b is determined by the specific properties and arrangement of its constituent amino acid residues. The interplay between charged, hydrophobic, and polar residues defines its interaction with cell membranes, which is the primary mechanism of its cytolytic action. nih.gov
The cationic (positively charged) nature of peptides like this compound is fundamental to their ability to target and disrupt microbial cells. mdpi.com The surface of bacterial membranes is typically rich in negatively charged components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This creates a strong electrostatic attraction for cationic peptides. core.ac.ukmdpi.com
The initial step in the mechanism of action for this compound involves the electrostatic binding of its positively charged residues (Lysine and Arginine) to the anionic surface of the target cell membrane. mdpi.commdpi.com This interaction allows the peptide to accumulate at the membrane surface, a prerequisite for subsequent permeabilization. core.ac.uk This electrostatic guidance provides a degree of selectivity, favoring interaction with microbial membranes over the generally zwitterionic membranes of eukaryotic cells, such as red blood cells. mdpi.comnih.gov Once bound, the peptide can penetrate the hydrophobic core of the lipid bilayer, a process driven by other structural features but initiated by this crucial charge-based attraction. core.ac.uk
| Cationic Residue | Position(s) in Sequence | Primary Role | Supporting Evidence |
|---|---|---|---|
| Lysine (K) | 3, 8, 12, 15, 16, 20, 23, 26, 29 | Initial electrostatic attraction to negatively charged membranes. | Cationic residues are crucial for recognizing and binding to charged membrane surfaces. core.ac.ukacs.org |
| Arginine (R) | 22 | Contributes to the overall positive net charge, enhancing membrane binding. | A high positive charge promotes peptide accumulation on the membrane surface. core.ac.uk |
While cationic charge is vital for initial membrane targeting, it is the peptide's hydrophobicity and amphipathic structure that drive membrane insertion and disruption. mdpi.com Oxyopinins are known to adopt an amphipathic alpha-helical conformation, where hydrophobic (water-repelling) and hydrophilic (water-attracting) residues are segregated onto opposite faces of the helix. nih.govresearchgate.netresearchgate.net
This spatial arrangement is critical for function. After the positively charged face of the helix binds to the membrane surface, the hydrophobic face can insert into the non-polar, lipid acyl chain region of the membrane bilayer. mdpi.com This insertion disrupts the membrane's integrity, leading to the formation of pores or other defects that cause leakage of cellular contents and ultimately, cell death. nih.govresearchgate.net The balance between hydrophobicity and cationicity is delicate; excessive hydrophobicity can lead to a loss of selectivity and increased toxicity toward host cells (e.g., hemolytic activity), as the peptide interacts more readily with zwitterionic mammalian membranes. nih.gov
| Property | Amino Acid Residues | Position(s) in Sequence | Functional Contribution |
|---|---|---|---|
| Hydrophobic | Glycine (G), Phenylalanine (F), Alanine (A), Isoleucine (I), Leucine (L), Valine (V) | 1, 2, 4, 5, 6, 7, 9, 10, 13, 17, 18, 21, 25 | Facilitates insertion into the lipid bilayer core, leading to membrane permeabilization. core.ac.uknih.gov |
| Hydrophilic/Charged | Lysine (K), Serine (S), Arginine (R), Glutamic Acid (E), Aspartic Acid (D), Asparagine (N), Glutamine (Q) | 3, 8, 11, 12, 14, 15, 16, 19, 20, 22, 23, 24, 26, 27, 28, 30, 31, 32, 33, 34, 35, 36, 37 | Drives initial binding to charged membrane surfaces and ensures solubility in aqueous environments. mdpi.comcore.ac.uk |
Role of Cationic Residues in Membrane Binding and Permeabilization
Rational Design of this compound Analogs for Enhanced or Modified Activity
Rational design involves systematically modifying a peptide's sequence to improve its therapeutic properties, such as increasing its potency, enhancing its selectivity for microbial vs. mammalian cells, or reducing its toxicity. nih.govnih.gov While specific studies detailing the rational design of this compound analogs are not prominent, the principles derived from studies on other cytolytic peptides can be applied.
Key strategies for designing analogs of a peptide like this compound would involve:
Modulating Net Charge: Increasing the net positive charge, for instance by replacing neutral or acidic residues with Lysine or Arginine, could enhance the initial binding to bacterial membranes and potentially increase antimicrobial potency. plos.org
Stabilizing the α-helix: Introducing helix-promoting residues or removing helix-breaking ones (like Proline) could stabilize the amphipathic structure, which is often correlated with activity. plos.org
| Modification Strategy | Example Amino Acid Substitution | Predicted Outcome | Rationale |
|---|---|---|---|
| Increase Cationicity | Replace S11 or S14 with K | Enhanced antimicrobial activity, especially against Gram-negative bacteria. | A higher positive charge improves binding to negatively charged LPS on bacterial outer membranes. mdpi.commdpi.com |
| Tune Hydrophobicity | Replace F4 with A (decrease) or W (increase) | Decreased or increased hemolytic activity, respectively. | Hydrophobicity is a key driver of interaction with zwitterionic mammalian membranes; tuning it can improve cell selectivity. nih.govplos.org |
| Modify Amphipathicity | Rearrange residues to perfect the hydrophobic and hydrophilic faces of the helix. | Increased lytic potency. | A well-defined amphipathic structure is crucial for efficient membrane disruption. mdpi.com |
Truncation and Chimeric Peptide Studies
Truncation studies, which involve creating shortened versions of a peptide, are a powerful tool to identify the minimal sequence required for biological activity. core.ac.uk For many antimicrobial peptides, it has been shown that only a portion of the full-length peptide is necessary for its function. For example, studies on the spider venom peptide cupiennin 1d revealed that its hydrophobic N-terminal segment contains the major determinants of its structure and activity. core.ac.uk Applying this logic to this compound, one could hypothesize that its N-terminal region (residues 1-25), which is predicted to form a strong amphipathic α-helix, is the primary functional domain, while the C-terminal tail may play a modulatory role.
Chimeric peptides are engineered molecules that combine functional domains from different peptides. A common strategy is to fuse a targeting peptide, which recognizes a specific cell type or surface molecule, to an effector peptide, such as a potent antimicrobial like this compound. google.com This approach could be used to create highly specific antimicrobials that selectively kill a particular bacterial strain while sparing others, including beneficial microflora. For instance, the antimicrobial domain of this compound could be linked to a peptide that specifically binds to a surface protein unique to Staphylococcus aureus, creating a targeted therapeutic agent. google.com
Comparative and Evolutionary Analysis
Sequence Homology with Other Spider Venom Peptides
Oxyopinin 2b is a member of the oxyopinin family of peptides, which are large, linear, cationic, and amphipathic molecules found in the venom of lynx spiders (genus Oxyopes) nih.govwikipedia.org. These peptides are primarily characterized by their α-helical secondary structure and their ability to disrupt cell membranes nih.govwikipedia.org.
The oxyopinin family consists of several subtypes, each with distinct yet related characteristics. This compound belongs to a closely related subgroup that includes Oxyopinins 2a, 2c, and 2d. These four peptides, all composed of 37 amino acid residues, are highly similar, with at least 27 residues being conserved among them nih.govresearchgate.net. This high degree of homology suggests they arose from recent gene duplication events.
In contrast, Oxyopinin 1 is a larger peptide, composed of 48 amino acids nih.govwikipedia.org. Oxyopinin 4a, isolated from Oxyopes takobius, is even more distinct, with 77 residues and a unique structural feature: a C-terminal disulfide-enclosed loop known as a Rana-box motif, which is uncommon in spider toxins but found in frog skin defense peptides wikipedia.org.
Table 1: Comparison of Oxyopinin Subtypes
| Peptide Name | Number of Amino Acid Residues | Molecular Mass (Da) | Key Distinguishing Features |
|---|---|---|---|
| Oxyopinin 1 | 48 | 5221.2 | Larger peptide with significant homology to Dermaseptin and PonericinL2. wikipedia.org |
| Oxyopinin 2a | 37 | 4127.1 | Highly homologous to other Oxyopinin 2 subtypes. wikipedia.org |
| This compound | 37 | 4146.9 | Highly homologous to other Oxyopinin 2 subtypes. wikipedia.org |
| Oxyopinin 2c | 37 | 4064.7 | Highly homologous to other Oxyopinin 2 subtypes. wikipedia.org |
| Oxyopinin 2d | 37 | 4156.8 | Highly homologous to other Oxyopinin 2 subtypes. wikipedia.org |
| Oxyopinin 4a | 77 | 9205.0 | Contains a single disulfide bond and a Rana-box motif. wikipedia.org |
This compound is classified as a pore-forming peptide, a functional class of toxins that exert their effect by disrupting the integrity of cell membranes. researchgate.netnih.govnih.gov. Electrophysiological studies have shown that oxyopinins drastically reduce cell membrane resistance by forming non-selective ion channels nih.gov. This membrane-disrupting mechanism leads to changes in the cellular architecture and ultimately results in cell death researchgate.netresearchgate.net.
The function of this compound is analogous to other pore-forming peptides found in different spider venoms. A notable example is LaFr26, a peptide from the venom of the spider Lachesana sp. nih.govnih.gov. Both this compound and LaFr26 have been shown to possess cytotoxicity that is particularly effective against cells with hyperpolarized membrane potentials, a characteristic often found in certain types of cancer cells nih.govnih.gov. This shared functional characteristic highlights a convergent evolutionary strategy among different spider lineages for producing membrane-targeting toxins.
Comparison with Other Oxyopinin Subtypes (1, 2a, 2c, 2d, 4a)
Evolutionary Relationships with Antimicrobial Peptides from Diverse Organisms
The evolutionary history of oxyopinins extends beyond the world of spiders, showing remarkable sequence similarities to peptides from insects and amphibians. This suggests a deep-rooted ancestral connection or convergent evolution of defense molecules across different phyla.
The oxyopinin family exhibits clear sequence homology with PonericinL2, an insecticidal peptide from the venom of the ant Pachycondyla apicalis. The Oxyopinin 2 analogs, including 2b, are approximately 20% identical to PonericinL2 and share a segment of sequence similarity. nih.govresearchgate.net. Oxyopinin 1 shows an even stronger resemblance, with some studies reporting up to 29% sequence identity with PonericinL2. wikipedia.orgresearchgate.net. This shared architecture underscores a common evolutionary blueprint for amphipathic, helical peptides used in venom, despite the vast evolutionary distance between spiders and ants.
A striking evolutionary connection is also found between oxyopinins and antimicrobial peptides from the skin of frogs. Oxyopinin 1 has an extended sequence similarity to Dermaseptin, a well-known antimicrobial peptide, sharing 29% sequence identity nih.govwikipedia.orgresearchgate.net. Furthermore, Oxyopinin 4a's unique Rana-box motif makes it highly similar to defense peptides found in frog skin, a feature not typical of other known arachnid toxins wikipedia.org. These similarities suggest that spiders and amphibians have independently evolved or retained structurally similar peptides for defense and predation.
Homology to Ant Insecticidal Peptides (e.g., PonericinL2)
Evolutionary Pressure and Functional Divergence in Venom Peptides
Spider venoms are complex chemical arsenals that have been refined over hundreds of millions of years. The diversity of venom peptides, including this compound, is a direct result of intense evolutionary pressure and functional divergence. Research suggests that many disulfide-rich spider venom peptides may have originated from a single ancestral molecule approximately 375 million years ago nih.govelifesciences.org.
The evolution of these toxins is driven by the ecological needs of the spider. Venoms have diversified under different selective pressures, with some evolving primarily for subduing prey (predation) and others for fending off predators (defense) elifesciences.orgbiorxiv.org. This leads to functional divergence, where peptides within a single venom evolve specialized roles. For example, the venom of Oxyopes kitabensis contains both cytolytic peptides like the oxyopinins and paralytic neurotoxins (Oxytoxin 1) nih.gov. These two types of toxins act synergistically, with the membrane-disrupting oxyopinins likely facilitating the entry and action of the neurotoxins, creating a more potent and efficient venom for capturing prey nih.gov.
Mechanisms such as gene duplication and subsequent diversification are fundamental to this process, allowing for the creation of peptide families like the oxyopinins, where subtypes (e.g., 2a, 2b, 2c, 2d) are highly conserved while others (e.g., 1, 4a) have diverged more significantly in structure and possibly function nih.govuq.edu.au. This "combinatorial innovation" allows spiders to rapidly adapt their venom composition to new prey types or defensive needs frontiersin.org.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Dermaseptin |
| LaFr26 |
| Oxyopinin 1 |
| Oxyopinin 2a |
| This compound |
| Oxyopinin 2c |
| Oxyopinin 2d |
| Oxyopinin 4a |
| Oxytoxin 1 |
Advanced Research Methodologies and Biotechnological Applications
Chemical Synthesis Approaches for Peptide Production (e.g., Fmoc Solid-Phase Synthesis)
The primary method for producing Oxyopinin 2b for research purposes is through chemical synthesis, with Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) being a widely adopted technique. plos.orgnih.gov This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. nih.govcsic.es
The Fmoc group, which protects the alpha-amino group of the amino acid, is stable under acidic conditions but can be readily removed by a base, typically piperidine (B6355638). chempep.com This orthogonal protection strategy allows for the selective deprotection and coupling of amino acids to build the desired peptide sequence. csic.eschempep.com
A typical Fmoc SPPS cycle for this compound synthesis would involve the following steps:
Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed using a solution of piperidine in a solvent like dimethylformamide (DMF). csic.eschempep.com
Washing: The resin is thoroughly washed to remove excess piperidine and the cleaved Fmoc group. csic.es
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amino group on the resin-bound peptide. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium-based reagents such as HCTU, HATU, and PyBOP. chempep.comluxembourg-bio.com
Washing: The resin is washed again to remove unreacted reagents and byproducts. csic.es
This cycle is repeated until the entire this compound sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). plos.orgcsic.es The crude peptide is then purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC), to obtain a highly pure product. plos.org
Table 1: Key Reagents in Fmoc Solid-Phase Synthesis of this compound
| Reagent/Component | Function | Common Examples |
| Solid Support | Anchors the growing peptide chain. | Rink amide resin, Wang resin |
| Protecting Group | Protects the alpha-amino group of the amino acid. | Fmoc (9-fluorenylmethoxycarbonyl) |
| Deprotection Agent | Removes the Fmoc protecting group. | Piperidine in DMF |
| Coupling Reagents | Activate the carboxylic acid group for amide bond formation. | HCTU, HATU, PyBOP, DIC/OxymaPure |
| Cleavage Cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups. | Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water |
Recombinant Expression Strategies for Research Purposes
While chemical synthesis is effective, recombinant expression offers an alternative and often more cost-effective method for producing larger quantities of peptides like this compound, especially for extensive research applications.
Heterologous Expression in Prokaryotic Systems
Prokaryotic systems, particularly Escherichia coli, are frequently used for the heterologous expression of peptides. This is due to their rapid growth, well-understood genetics, and the availability of numerous expression vectors and host strains. synbio-tech.com For a secreted peptide like this compound, the gene can be designed to include a signal peptide that directs the expressed protein to the periplasm or the culture medium, which can simplify purification. However, challenges such as the formation of inclusion bodies and potential toxicity of the peptide to the host cell can arise.
Eukaryotic Cell-Based Expression Systems (e.g., Lentiviral Vectors for Cell Lines)
For applications requiring post-translational modifications or to circumvent issues with prokaryotic expression, eukaryotic systems are employed. A notable strategy for expressing this compound involves the use of lentiviral vectors to transduce mammalian cell lines. plos.orgsemanticscholar.org This approach allows for the stable integration of the this compound gene into the host cell's genome, leading to sustained expression. plos.org
In one study, a lentiviral vector was constructed to co-express this compound and a fluorescent reporter protein (like GFP), separated by an internal ribosome entry site (IRES). plos.orgsemanticscholar.org This bicistronic expression system allows for the easy identification of successfully transduced cells by monitoring fluorescence. plos.orgsemanticscholar.org
Codon Optimization and Signal Peptide Engineering for Enhanced Expression
Furthermore, since the native signal peptide of this compound is often unknown, researchers engineer the expression cassette to include a well-characterized signal peptide sequence. plos.orgsemanticscholar.org For instance, the Gaussia luciferase signal peptide has been successfully used to direct the secretion of this compound from mammalian cells. plos.orgsemanticscholar.org This ensures that the peptide is correctly processed and secreted from the host cell, facilitating its purification and subsequent use in functional assays. plos.org
High-Throughput Screening Assays for Membrane Activity and Ion Channel Modulation
High-throughput screening (HTS) is a powerful tool in drug discovery and peptide research, enabling the rapid testing of numerous compounds for their biological activity. bmglabtech.com For a membrane-active peptide like this compound, HTS assays are designed to assess its effects on cell membranes and ion channels.
These assays are typically performed in microplate formats, allowing for the simultaneous testing of various concentrations of the peptide against different cell lines or artificial membrane systems. bmglabtech.com Key parameters that can be measured in HTS assays for this compound include:
Cell Viability: Assays that measure metabolic activity or membrane integrity (e.g., MTT or LDH release assays) can quantify the cytotoxic effects of this compound.
Membrane Permeabilization: Dye-leakage assays using liposomes or cells loaded with fluorescent dyes can directly measure the ability of this compound to disrupt membranes. ethz.ch
Ion Channel Modulation: Electrophysiological techniques, such as automated patch-clamping, can be integrated into HTS platforms to screen for the effects of this compound on specific ion channels.
One screening approach involves competitive binding assays, where the ability of a test peptide to displace a known fluorescently labeled ligand from its target is measured. drugtargetreview.com The results from these HTS assays provide valuable information on the potency and selectivity of this compound, guiding further research into its mechanism of action and potential therapeutic applications. bmglabtech.com
Bioinformatic Tools for Peptide Discovery and Characterization
Bioinformatic tools play a critical role in the discovery and characterization of novel peptides, including those from the oxyopinin family. The process often begins with the transcriptome analysis of venom glands from spiders like Oxyopes species. mdpi.comnih.gov High-throughput sequencing generates vast amounts of sequence data, which is then assembled and annotated using various bioinformatic pipelines. mdpi.comnih.gov
These pipelines utilize software to:
Identify potential toxin-encoding transcripts: By comparing the translated sequences against databases of known toxins and proteins. nih.gov
Predict signal peptides: Tools like SignalP are used to identify the N-terminal signal sequences that direct the peptides for secretion. nih.gov
Characterize physicochemical properties: Programs can calculate properties such as molecular weight, isoelectric point, and hydrophobicity, which are important for understanding peptide function.
Predict secondary structure: Algorithms can predict the likelihood of alpha-helical or other secondary structures, which is crucial for understanding how peptides like this compound interact with membranes. nih.gov
Once a candidate peptide like this compound is identified, bioinformatic tools can also be used to design primers for gene cloning and to optimize codon usage for recombinant expression. synbio-tech.comvectorbuilder.com
Biophysical Techniques for Membrane Interaction Analysis (e.g., Fluorescence Assays, Atomic Force Microscopy)
The interaction of this compound with lipid membranes is a critical aspect of its biological activity. Understanding this interaction at a molecular level requires sophisticated biophysical techniques that can probe the dynamics and structural changes occurring at the peptide-lipid interface. Among these, fluorescence assays and Atomic Force Microscopy (AFM) are powerful tools for elucidating the mechanisms of membrane disruption.
Fluorescence Assays
Fluorescence-based assays are widely employed to monitor the permeabilization of lipid vesicles, which serve as models for biological membranes. These assays typically involve the encapsulation of a fluorescent dye within large unilamellar vesicles (LUVs). The disruption of the vesicle membrane by a peptide like this compound leads to the leakage of the dye into the surrounding medium, resulting in a measurable change in fluorescence intensity.
One common approach is the dye leakage assay, where a self-quenching concentration of a fluorescent probe, such as calcein (B42510) or carboxyfluorescein, is encapsulated within LUVs. biorxiv.orgjmb.or.kr When the membrane is compromised by the peptide, the dye is released and diluted, leading to an increase in fluorescence that can be monitored over time. biorxiv.org This method provides quantitative data on the extent and kinetics of membrane permeabilization.
In a specific study utilizing a multiplexed cell-free assay, the interaction of this compound with artificial membranes was investigated. biorxiv.org This assay involved the in vitro synthesis of the peptide in the presence of LUVs containing a self-quenching concentration of a fluorescent dye. biorxiv.org However, under the specific experimental conditions of this high-solute cell-free extract, no detectable membrane interaction or dye leakage was observed for this compound. biorxiv.org The researchers hypothesized that the high salt concentration in the assay environment could have inhibited the electrostatic interactions between the cationic peptide and the lipid membrane, potentially masking its membranolytic activity. biorxiv.org This highlights the sensitivity of peptide-membrane interactions to environmental factors.
The general principle of a dye leakage assay is summarized in the table below:
| Step | Description | Observable Change |
| 1. Preparation | Large Unilamellar Vesicles (LUVs) are prepared with a high, self-quenching concentration of a fluorescent dye (e.g., calcein) encapsulated within. | Vesicles show low baseline fluorescence. |
| 2. Introduction of Peptide | This compound is introduced into the vesicle suspension. | No immediate change in fluorescence. |
| 3. Membrane Interaction | If the peptide binds to and disrupts the vesicle membrane, pores are formed or the membrane is destabilized. | - |
| 4. Dye Leakage | The encapsulated fluorescent dye leaks out of the vesicles into the external buffer. | - |
| 5. Signal Detection | The released dye becomes dequenched upon dilution in the larger volume, leading to a significant increase in fluorescence intensity. | An increase in fluorescence is measured over time. |
This table provides a generalized overview of the dye leakage assay methodology.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of visualizing biological surfaces, including lipid bilayers, at the nanometer scale in physiological conditions. doi.orgucl.ac.uk This technique uses a sharp tip mounted on a flexible cantilever to scan the sample surface. By recording the forces between the tip and the sample, a topographical image of the membrane can be generated. ucl.ac.uk
AFM is particularly well-suited for studying the effects of membrane-active peptides. It can directly visualize peptide-induced changes in membrane structure, such as the formation of pores, membrane thinning, or complete disruption of the bilayer. doi.orgnih.gov Time-lapse AFM can further provide dynamic information on how these structures evolve over time following peptide addition. ucl.ac.uk
While AFM has been extensively used to study the membrane-disrupting mechanisms of various antimicrobial and venom peptides, a review of the scientific literature reveals a lack of specific studies that have applied Atomic Force Microscopy to investigate the interaction of this compound with lipid membranes. The application of AFM to other pore-forming peptides has, however, provided significant insights into their mechanisms, as detailed in the table below.
| AFM Observation | Mechanistic Insight |
| Formation of discrete, localized pores | Suggests a "barrel-stave" or "toroidal pore" mechanism where peptides assemble to form a channel. |
| General membrane thinning or erosion | Indicates a "carpet-like" mechanism where peptides disrupt the lipid packing without forming stable pores. |
| Lipid extraction from the bilayer | Consistent with a detergent-like effect, leading to micellization of the membrane. |
| Changes in membrane roughness | Can indicate peptide binding and aggregation on the membrane surface prior to disruption. |
This table outlines the potential insights that could be gained from applying AFM to study membrane-active peptides like this compound, based on findings for other peptides.
The combination of fluorescence assays to quantify membrane leakage and AFM to visualize the structural basis of this leakage provides a comprehensive approach to understanding the membranolytic activity of peptides like this compound. Future research employing AFM would be invaluable in directly visualizing the topographical changes induced by this compound and definitively characterizing its mode of membrane disruption.
Future Research Directions
Elucidating Undiscovered Molecular Targets and Interaction Partners
Current knowledge indicates that Oxyopinin 2b's primary targets are cell membranes, where it exerts a disruptive, pore-forming effect. reading.ac.ukacs.org Studies have shown a selective cytotoxicity towards cancer cells that are hyperpolarized due to the expression of certain K+ channels, suggesting that the peptide's positive charge is attracted to the negative interior of these specific cells. plos.orgresearchgate.net However, the full spectrum of its molecular interactions is likely more complex.
Future research should focus on identifying whether this compound interacts with specific membrane proteins or receptors beyond a general lipid disruption. The synergy observed between oxyopinins and neurotoxins like Oxytoxin 1 in insect larvae suggests a cooperative mechanism that warrants further investigation. nih.gov This could involve direct protein-protein interactions or an allosteric modulation of receptor function that enhances neurotoxin binding or efficacy. Advanced proteomic techniques, such as affinity chromatography using immobilized this compound as bait, followed by mass spectrometry, could identify specific binding partners in target cells. Uncovering these novel targets would provide a more nuanced understanding of its mode of action and could reveal why it demonstrates selectivity for certain cell types, such as specific cancer lines. researchgate.net
Investigating Complex Biological Network Modulations
The immediate effect of this compound is the permeabilization of the cell membrane, leading to a loss of ionic homeostasis. nih.govuniprot.org This primary event undoubtedly triggers a cascade of downstream cellular responses. The investigation into these complex biological network modulations is a critical next step.
Future studies should employ systems biology approaches, including transcriptomics and proteomics, to map the cellular pathways affected by this compound treatment. For instance, the disruption of ion gradients is a known trigger for programmed cell death (apoptosis). Research could explore whether specific apoptotic or necrotic pathways are activated in cancer cells following exposure to the peptide. The selective cytotoxicity observed in lung cancer cell lines, but not in glioblastoma lines, suggests that the peptide's efficacy is tied to the specific genetic and signaling networks of the target cell. plos.org Understanding how this compound modulates these networks could explain its cellular specificity and could help identify which cancer types might be most susceptible to its action. Furthermore, investigating its impact on signaling pathways crucial for cancer progression, such as cell proliferation and survival, could reveal additional therapeutic applications. researchgate.net
Development of Novel Research Tools and Probes based on this compound
The inherent properties of this compound make it an excellent candidate for development into sophisticated research tools. Its ability to selectively target and act upon hyperpolarized cells is a particularly valuable attribute. plos.orgresearchgate.net
A key future direction is the creation of molecular probes for imaging and cell sorting. By conjugating this compound to fluorescent molecules, researchers could develop probes to visualize and isolate hyperpolarized cells from a heterogeneous population, which could be invaluable for cancer research and diagnostics. Moreover, its pore-forming capability could be harnessed for targeted delivery. An this compound-based system could potentially be used to deliver otherwise membrane-impermeable drugs or ions specifically into K+ channel-expressing cancer cells. plos.org Building on existing work that has developed lentiviral vectors to express this compound within target cells, future research could refine these genetic tools. plos.orgresearchgate.net The development of inducible expression systems would allow for precise temporal and spatial control over the peptide's activity, providing a powerful tool for studying cellular physiology and disease models.
Exploration of Peptidomimetic Design Principles Based on this compound Scaffolds
While natural peptides like this compound have potent biological activity, they often face limitations as therapeutic agents due to issues like poor stability and bioavailability. Peptidomimetics, which are molecules designed to mimic peptide structures, offer a strategy to overcome these hurdles. google.comjustia.com The well-defined α-helical, amphipathic structure of this compound provides an ideal scaffold for such design. nih.gov
Future research should focus on structure-activity relationship (SAR) studies to identify the specific amino acid residues critical for its cytotoxicity and selectivity. Once these key residues are identified, medicinal chemists can design and synthesize peptidomimetic analogues. rsc.org These analogues could incorporate non-natural amino acids, modified backbones, or cyclization to enhance proteolytic stability and improve pharmacokinetic properties. justia.comrsc.org The goal is to create smaller, more robust molecules that retain the potent and selective anti-cancer activity of the parent peptide while being more suitable for clinical development. This approach could lead to a new class of anti-cancer agents derived from the unique molecular architecture of a spider venom toxin.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and purity of Oxyopinin 2b in synthetic or isolated samples?
- Methodological Answer: Utilize spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and chromatographic methods (e.g., HPLC) to assess purity. For novel compounds, cross-validate results with elemental analysis and compare spectral data to established databases. Ensure reproducibility by documenting protocols in detail, including solvent systems and instrumentation parameters .
Q. What experimental design considerations are critical for isolating this compound from natural sources?
- Methodological Answer: Design a multi-step extraction and purification protocol:
Extraction: Use solvent polarity gradients (e.g., hexane to ethanol) to maximize yield.
Fractionation: Employ column chromatography (e.g., silica gel, Sephadex) with monitored elution profiles.
Characterization: Integrate bioassay-guided fractionation to track bioactive fractions.
Document all steps rigorously to enable replication, and include controls (e.g., blank runs) to rule out contamination .
Q. How should researchers formulate hypothesis-driven research questions for studying this compound’s biological activity?
- Methodological Answer: Align questions with gaps in existing literature (e.g., "Does this compound inhibit [specific enzyme] via competitive or allosteric mechanisms?"). Ensure questions are narrow in scope, require analytical rigor (not yes/no answers), and link directly to measurable outcomes (e.g., IC50 values, binding kinetics). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to refine hypotheses .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?
- Methodological Answer: Conduct a meta-analysis to identify variables causing discrepancies:
- Assay Conditions: Compare buffer pH, temperature, and cofactors used in enzymatic assays.
- Sample Purity: Re-evaluate chromatographic purity (e.g., HPLC traces) and batch-to-batch variability.
- Model Systems: Validate findings across in vitro (cell lines) and in vivo (animal models) systems.
Replicate key experiments under standardized protocols and report confidence intervals for quantitative data .
Q. What strategies optimize the synthetic yield of this compound while minimizing byproduct formation?
- Methodological Answer: Employ reaction optimization tools:
- DoE (Design of Experiments): Vary catalysts, solvents, and temperatures to identify optimal conditions.
- Kinetic Studies: Monitor reaction progress (e.g., via TLC or inline spectroscopy) to halt reactions at peak yield.
- Byproduct Analysis: Use LC-MS to characterize impurities and adjust protecting groups or reaction pathways accordingly. Publish synthetic routes in supplementary materials for peer validation .
Q. How can computational models predict this compound’s interactions with non-target proteins to assess off-target effects?
- Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to screen against protein databases (e.g., PDB). Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) binding assays. Use cheminformatics tools (e.g., SwissTargetPrediction) to prioritize high-risk off-targets for experimental validation .
Q. What methodologies address stability challenges of this compound in physiological environments?
- Methodological Answer: Conduct accelerated stability studies:
- Degradation Pathways: Expose samples to varying pH, light, and temperature; analyze degradation products via LC-MS.
- Formulation Strategies: Test encapsulation (liposomes, cyclodextrins) or prodrug derivatization to enhance half-life.
Include stability data in pharmacological profiles to guide in vivo dosing regimens .
Data Analysis & Reporting
Q. How should researchers statistically analyze dose-response relationships for this compound’s activity?
- Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA or Student’s t-test for group comparisons, ensuring proper normalization to controls. Visualize data with dose-response curves and 95% confidence intervals. Report effect sizes and p-values in accordance with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Q. What frameworks ensure rigorous interpretation of contradictory findings in this compound studies?
- Methodological Answer: Adopt the RADAR framework (Rationale, Authority, Date, Appearance, Relevance) to evaluate evidence quality. Differentiate between methodological artifacts (e.g., assay sensitivity) and biologically significant contradictions. Use systematic reviews to synthesize evidence and propose consensus mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
